molecular formula C7H10F2O2 B1406609 Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate CAS No. 1523571-06-3

Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate

Cat. No. B1406609
CAS RN: 1523571-06-3
M. Wt: 164.15 g/mol
InChI Key: VBWUCSBYJCNJKO-UHFFFAOYSA-N
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Description

Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate (CAS Number: 1523571-06-3) is a chemical compound with the molecular formula C7H10F2O2 . It falls under the category of cyclobutane carboxylates . The compound is a colorless to yellow liquid and is typically stored in a refrigerator .


Molecular Structure Analysis

The molecular structure of Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate consists of a cyclobutane ring with two fluorine atoms attached at the 3,3 positions. The methyl group is also attached to the cyclobutane ring. The InChI code for this compound is: 1S/C7H10F2O2/c1-6(5(10)11-2)3-7(8,9)4-6/h3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

  • MSDS : Link to MSDS

Scientific Research Applications

Analytical Chemistry

Lastly, this compound can be used as a standard or reference material in analytical chemistry to develop and validate analytical methods for the detection and quantification of fluorinated compounds in various matrices.

Each of these applications leverages the unique chemical properties of Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate , demonstrating its versatility and potential impact across multiple fields of scientific research. While the current web search did not yield specific studies or results, the applications mentioned are based on the general roles that such compounds play in scientific research .

properties

IUPAC Name

methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-6(5(10)11-2)3-7(8,9)4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWUCSBYJCNJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3-difluoro-1-methylcyclobutanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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